![molecular formula C11H9N3 B146484 6-Phenyl-1H-imidazo(1,2-b)pyrazole CAS No. 130598-72-0](/img/structure/B146484.png)
6-Phenyl-1H-imidazo(1,2-b)pyrazole
Overview
Description
“6-Phenyl-1H-imidazo(1,2-b)pyrazole” is a chemical compound that belongs to the class of N-heterocyclic scaffolds, which are key structural units for pharmaceutical, agrochemical, and material science applications . This compound has attracted attention due to its diverse and useful bioactivities .
Synthesis Analysis
The synthesis of “6-Phenyl-1H-imidazo(1,2-b)pyrazole” involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “6-Phenyl-1H-imidazo(1,2-b)pyrazole” is characterized by the presence of a 1H-imidazo[1,2-b]pyrazole plane, which forms a dihedral angle with the benzene ring .Chemical Reactions Analysis
The chemical reactions involving “6-Phenyl-1H-imidazo(1,2-b)pyrazole” include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases .Scientific Research Applications
Anticancer Agents via PI3Kα Inhibition
The compound has been used in the design and synthesis of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which have shown significant anticancer activity . These derivatives have demonstrated submicromolar inhibitory activity against various tumor cell lines . They work by inducing cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα .
Antimicrobial Activity
Imidazole-containing compounds, such as 6-Phenyl-1H-imidazo(1,2-b)pyrazole, have been reported to exhibit diverse bioactivities, including antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Anti-inflammatory Agents
The compound has also shown anti-inflammatory activity . This suggests its potential use in the development of drugs for the treatment of inflammatory diseases .
Improved Solubility in Aqueous Media
The compound has been used in the synthesis of an isostere of the indolyl drug pruvanserin . The substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole resulted in a significantly improved solubility in aqueous media .
Antitumor Activity
Imidazole-containing compounds have been reported to exhibit antitumor activity . This suggests their potential use in the development of antitumor drugs .
Anti-helmintic Activity
Imidazole derivatives have shown anti-helmintic activity . This suggests the potential use of 6-Phenyl-1H-imidazo(1,2-b)pyrazole in the development of drugs for the treatment of helminth infections .
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-Phenyl-1H-imidazo(1,2-b)pyrazole is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, converting carbohydrates into glucose . By targeting α-glucosidase, the compound can control blood sugar levels, making it potentially useful in the treatment of type 2 diabetes mellitus .
Mode of Action
6-Phenyl-1H-imidazo(1,2-b)pyrazole interacts with its target, α-glucosidase, by inhibiting its activity . This inhibition is achieved in a competitive mode, similar to the standard drug acarbose . The compound’s interaction with α-glucosidase results in a decrease in the conversion of carbohydrates into glucose, thereby controlling blood sugar levels .
Biochemical Pathways
The primary biochemical pathway affected by 6-Phenyl-1H-imidazo(1,2-b)pyrazole is the carbohydrate digestion pathway . By inhibiting α-glucosidase, the compound disrupts this pathway, reducing the conversion of carbohydrates into glucose . This results in lower blood sugar levels, which can be beneficial for individuals with type 2 diabetes .
Pharmacokinetics
It is noted that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of 6-Phenyl-1H-imidazo(1,2-b)pyrazole’s action primarily involve the inhibition of α-glucosidase . This inhibition disrupts the normal process of carbohydrate digestion, reducing the conversion of carbohydrates into glucose . As a result, blood sugar levels are controlled, which can be particularly beneficial for individuals with type 2 diabetes .
properties
IUPAC Name |
6-phenyl-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYRPESMFJTOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926819 | |
Record name | 6-Phenyl-5H-imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-1H-imidazo(1,2-b)pyrazole | |
CAS RN |
130598-72-0 | |
Record name | 1H-Imidazo(1,2-b)pyrazole, 6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenyl-5H-imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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